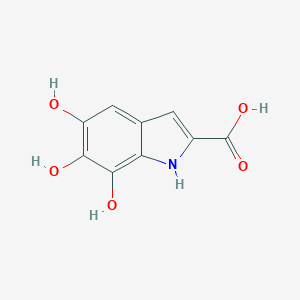
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the apical meristem of plants and is transported throughout the plant to regulate various physiological processes.
Wirkmechanismus
IAA acts by binding to specific receptors on the cell surface, which triggers a cascade of signaling events within the cell. This ultimately leads to changes in gene expression and physiological responses.
Biochemical and physiological effects:
IAA has a wide range of biochemical and physiological effects on plants, including promoting cell division and elongation, regulating root growth and development, and stimulating fruit development. IAA also plays a role in regulating plant responses to abiotic and biotic stress.
Vorteile Und Einschränkungen Für Laborexperimente
IAA is widely used in laboratory experiments to study plant growth and development. Its availability and ease of use make it a popular choice for researchers. However, IAA can be difficult to work with due to its instability and sensitivity to light and temperature.
Zukünftige Richtungen
There are many potential future directions for research on IAA. One area of interest is the role of IAA in plant-microbe interactions, particularly in the context of plant growth-promoting rhizobacteria. Another area of interest is the use of IAA as a tool for crop improvement, such as increasing yield and stress tolerance. Additionally, further research is needed to fully understand the molecular mechanisms underlying IAA signaling and its effects on plant growth and development.
Synthesemethoden
IAA can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant tissue culture. Chemical synthesis involves the use of various chemical reagents and catalysts to produce IAA. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce IAA. Plant tissue culture involves the use of plant cells or tissues to produce IAA.
Wissenschaftliche Forschungsanwendungen
IAA has been extensively studied for its role in plant growth and development. It has been shown to regulate various physiological processes, including cell division, elongation, and differentiation. IAA also plays a crucial role in plant responses to environmental stimuli, such as light and gravity.
Eigenschaften
CAS-Nummer |
130570-39-7 |
|---|---|
Produktname |
5,6,7-Trihydroxy-1H-indole-2-carboxylic acid |
Molekularformel |
C9H7NO5 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
5,6,7-trihydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-2-3-1-4(9(14)15)10-6(3)8(13)7(5)12/h1-2,10-13H,(H,14,15) |
InChI-Schlüssel |
DKYADJYLLZSUSM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
Kanonische SMILES |
C1=C2C=C(NC2=C(C(=C1O)O)O)C(=O)O |
Synonyme |
1H-Indole-2-carboxylicacid,5,6,7-trihydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




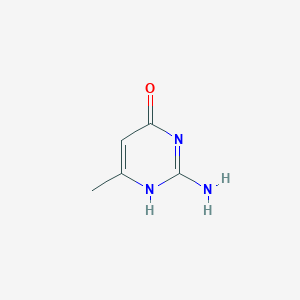

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
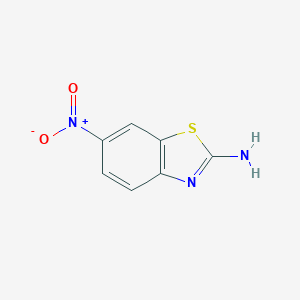

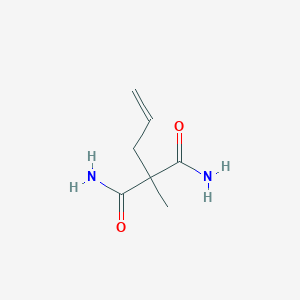

![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)

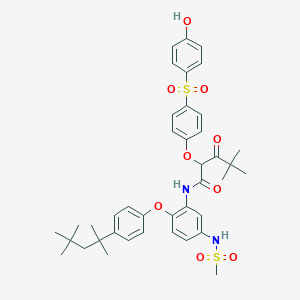
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)